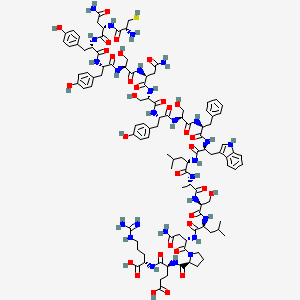![molecular formula C6H10N4 B598579 5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine CAS No. 1203305-56-9](/img/structure/B598579.png)
5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine is a heterocyclic compound that contains both imidazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of beta-secretase, an enzyme involved in the pathogenesis of Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrazine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-A]pyrazine core. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms in the heterocyclic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazo[1,2-A]pyrazine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-A]pyrazines .
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine involves its interaction with specific molecular targets, such as beta-secretase. By inhibiting this enzyme, the compound can reduce the production of beta-amyloid peptides, which are associated with the formation of amyloid plaques in the brain, a hallmark of Alzheimer’s disease . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the cleavage of amyloid precursor protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-A]pyridines: These compounds share a similar imidazo core but differ in the fused ring structure, containing a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-A]pyrimidines: Similar to imidazo[1,2-A]pyrazines but with a pyrimidine ring, these compounds also exhibit diverse biological activities.
Pyrrolopyrazines: These compounds contain a pyrrole ring fused to a pyrazine ring and are known for their antimicrobial and antitumor activities.
Uniqueness
5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine is unique due to its specific ring structure and its potential as a beta-secretase inhibitor. This makes it a valuable compound in the development of treatments for Alzheimer’s disease and other neurodegenerative conditions .
Eigenschaften
IUPAC Name |
6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-10-4-3-9-2-1-8-6(9)5-10/h1-2H,3-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHISPJESVCJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CN1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-methoxypyrazolo[1,5-a]pyridine](/img/new.no-structure.jpg)




![[16'-[bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[1,4-oxazinan-4-ium-4,13'-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10'-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B598508.png)




![3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B598516.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-4-(1H-pyrazol-4-yl)-](/img/structure/B598518.png)
![A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester](/img/structure/B598519.png)
